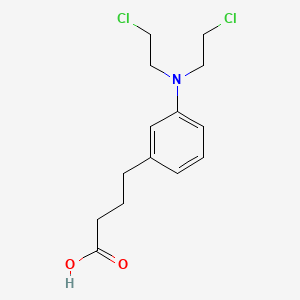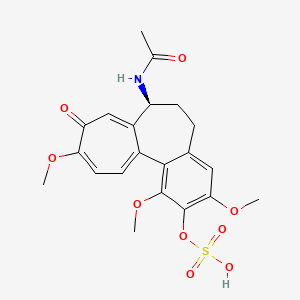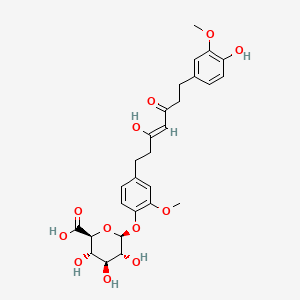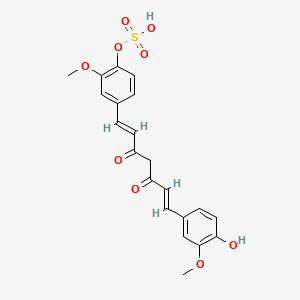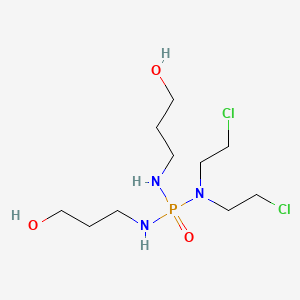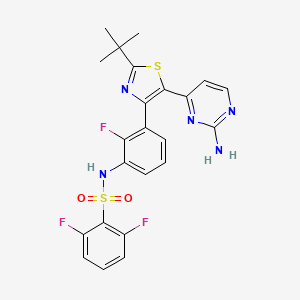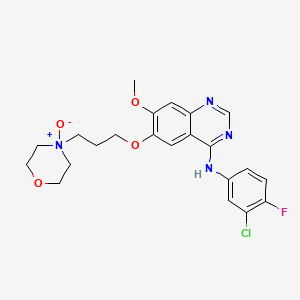
ゲフィチニブ N-オキシド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gefitinib N-Oxide is the N-oxide derivative of Gefitinib . Gefitinib is a tyrosine kinase inhibitor used in the treatment of certain types of cancer . It acts in a similar manner to erlotinib, selectively targeting the mutant proteins in malignant cells .
Synthesis Analysis
Gefitinib-loaded nanoliposomes were prepared using a modified emulsification and ultrasonic method . A four-step synthesis of Gefitinib was developed starting from 2,4-dichloro-6,7-dimethoxy-quinazoline . A traditional EDC coupling pathway uses modified Gefitinib to directly conjugate to Fe3O4 NPs to overcome the drug leakage issues .
Molecular Structure Analysis
The molecular formula of Gefitinib N-Oxide is C22H24ClFN4O4 . The structure of Gefitinib was solved by direct methods, and non-H atoms were refined by a full-matrix least squares method with anisotropic temperature factors .
Chemical Reactions Analysis
Gefitinib has been reported to develop resistance in lung adenocarcinoma . It provides similar effectiveness and improved safety than erlotinib for east Asian populations with advanced non-small cell lung cancer .
Physical and Chemical Properties Analysis
The molecular weight of Gefitinib N-Oxide is 462.90 . The molecular formula is C22H24ClFN4O4 .
科学的研究の応用
がん治療
ゲフィチニブ N-オキシドは、ゲフィチニブ(非小細胞肺がんの治療薬として FDA 承認されている)の誘導体であり、がん治療に有望な結果を示しています。研究者らは、特に他の薬剤との併用における標的療法としての可能性を探っています。 例えば、ある研究 {svg_1} では、ゲフィチニブ N-オキシドとケルセチン(天然フラボノイド)の卵巣がん細胞に対する相乗効果が調査されました。機能化された酸化グラフェンナノビークルに負荷されたこの組み合わせは、単独の薬物療法と比較して、毒性を高めました。
水溶性が低い薬剤のためのナノサスペンション
ゲフィチニブ N-オキシドは、水溶性が低いため、オリゴマーナノサスペンションを調製するためのモデル薬剤として使用されてきました。 研究者らは、その製剤を最適化するために、溶媒蒸発 - 超音波処理法を採用してきました {svg_2}。これらのナノサスペンションは、薬物の溶解度、バイオアベイラビリティ、送達を向上させます。
薬物送達システム
ゲフィチニブ N-オキシドは、薬物送達システムの成分として役立ちます。 Fe3O4 ナノ粒子(Fe3O4 NPs)と結合した改変ゲフィチニブは、薬物の特異性を高め、標的部位への蓄積を促進し、全身毒性を軽減するために研究されてきました {svg_3}。このようなシステムは、がん治療の転帰を改善する可能性を秘めています。
作用機序
Target of Action
Gefitinib N-Oxide, similar to Gefitinib, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a member of a family of receptors (ErbB) which includes Her1 (EGFR), Her2 (erb-B2), Her3 (erb-B3), and Her4 (Erb-B4) . EGFR is often overexpressed in certain types of human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
Gefitinib N-Oxide acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme . By inhibiting EGFR tyrosine kinase, the downstream signaling cascades are also inhibited, resulting in inhibited malignant cell proliferation .
Biochemical Pathways
Gefitinib N-Oxide affects several biochemical pathways. It perturbs signal transduction pathways, apoptosis, cell cycle, FOXO-mediated transcription, p53 signaling pathway, and metabolic pathways . Notably, it has been observed that gefitinib can cause opposite expression patterns of genes associated with metabolism of lipids and cholesterol biosynthesis in different organoids .
Pharmacokinetics
Gefitinib N-Oxide, like Gefitinib, is extensively metabolized in the liver, primarily by CYP3A4, but CYP3A5 and CYP2D6 also play minor roles in its metabolism . Excretion is predominantly via the feces, with renal elimination accounting for less than 4% of the administered dose . The systemic exposure to gefitinib in elderly patients was slightly higher than that in younger patients .
Result of Action
The result of Gefitinib N-Oxide’s action is the inhibition of malignant cell proliferation . By selectively targeting the mutant proteins in malignant cells, it interrupts signaling through the EGFR in target cells . Therefore, it is only effective in cancers with mutated and overactive EGFR .
Safety and Hazards
Gefitinib was generally well tolerated in studies, with mild or moderate skin reactions, gastrointestinal disturbances, and elevations in liver enzymes among the most common adverse reactions in Gefitinib recipients . Interstitial lung disease has also been reported in less than 6% of Gefitinib recipients .
将来の方向性
The future of EGFR-directed therapies will likely develop from exploring combination therapies, especially with immunotherapy . Early evidence suggests synergistic effects allowing for a more robust immune response, which holds promise for novel regimens in the treatment of HNSCC . A modified Gefitinib drug was synthesized and conjugated to Iron oxide nanoparticles (Fe3O4 NPs) for the treatment of NSCLC via magnetic resonance (MR) image-guided drug delivery .
生化学分析
Biochemical Properties
Gefitinib N-Oxide, like its parent compound Gefitinib, is expected to interact with EGFR, a protein that plays a crucial role in cell signaling pathways involved in cell proliferation and survival . By inhibiting EGFR, Gefitinib N-Oxide could potentially interfere with these signaling pathways, thereby affecting the growth and survival of cancer cells .
Cellular Effects
Gefitinib N-Oxide is likely to have similar cellular effects as Gefitinib. Gefitinib has been shown to inhibit the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with EGFR . This inhibition can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Gefitinib N-Oxide is expected to be similar to that of Gefitinib. Gefitinib is an inhibitor of the EGFR tyrosine kinase that binds to the adenosine triphosphate (ATP)-binding site of the enzyme . This binding inhibits the activation of EGFR, thereby disrupting the downstream signaling pathways that promote cell proliferation and survival .
Temporal Effects in Laboratory Settings
Studies on Gefitinib have shown that it can have long-term effects on cellular function . For instance, Gefitinib treatment has been shown to cause NSCLC cells to undergo apoptosis following activation of the caspase 8 cascade .
Dosage Effects in Animal Models
Studies on Gefitinib have shown that its effects can vary with dosage . For instance, weekly dosing with Gefitinib had similar or better efficacy than daily dosing in pre-clinical models of NSCLC .
Metabolic Pathways
Gefitinib N-Oxide is likely to be involved in similar metabolic pathways as Gefitinib. Gefitinib is primarily metabolized in the liver via CYP3A4 . The major metabolic changes include metabolism of the N-propoxymorpholino-group, demethylation of the methoxy-substituent on the quinazoline, and oxidative defluorination of the halogenated phenyl group .
Transport and Distribution
Gefitinib has been shown to distribute extensively in most tissues, except for the brain .
Subcellular Localization
Studies on Gefitinib have shown that it can cause the translocation of certain proteins from the nucleus to the cytoplasm . For instance, Gefitinib treatment has been shown to cause the translocation of the cyclin-dependent kinase inhibitor p27 from the nucleus to the cytoplasm .
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-oxidomorpholin-4-ium-4-yl)propoxy]quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClFN4O4/c1-30-20-13-19-16(12-21(20)32-8-2-5-28(29)6-9-31-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKOGZWCACSBHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCC[N+]4(CCOCC4)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClFN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
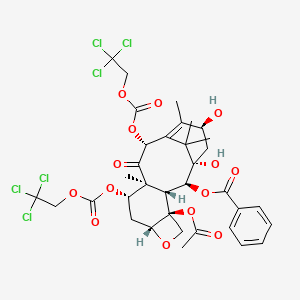
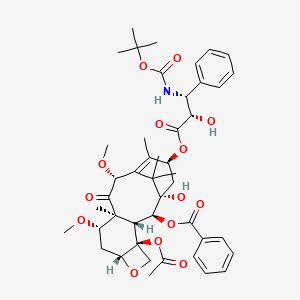
![(4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B601052.png)



